Cas no 2228595-02-4 (3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol)
3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol
- 2228595-02-4
- EN300-1811904
-
- Inchi: 1S/C6H12N4O/c1-6(2-7,3-11)5-8-4-9-10-5/h4,11H,2-3,7H2,1H3,(H,8,9,10)
- InChI Key: UWDKBLRIVLTEPJ-UHFFFAOYSA-N
- SMILES: OCC(C)(C1=NC=NN1)CN
Computed Properties
- Exact Mass: 156.10111102g/mol
- Monoisotopic Mass: 156.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 87.8Ų
3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1811904-0.05g |
3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol |
2228595-02-4 | 0.05g |
$1261.0 | 2023-06-02 | ||
| Enamine | EN300-1811904-0.1g |
3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol |
2228595-02-4 | 0.1g |
$1320.0 | 2023-06-02 | ||
| Enamine | EN300-1811904-0.25g |
3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol |
2228595-02-4 | 0.25g |
$1381.0 | 2023-06-02 | ||
| Enamine | EN300-1811904-0.5g |
3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol |
2228595-02-4 | 0.5g |
$1440.0 | 2023-06-02 | ||
| Enamine | EN300-1811904-1.0g |
3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol |
2228595-02-4 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1811904-2.5g |
3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol |
2228595-02-4 | 2.5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1811904-5.0g |
3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol |
2228595-02-4 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1811904-10.0g |
3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol |
2228595-02-4 | 10g |
$6450.0 | 2023-06-02 |
3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 3-amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol
3-Amino-2-Methyl-2-(1H-1,2,4-Triazol-3-Yl)Propan-1-Ol: A Comprehensive Overview
3-Amino-2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-ol, commonly referred to by its CAS number CAS No 2228595-02-4, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential for use in drug development and advanced chemical synthesis. In this article, we delve into the latest research findings and explore the multifaceted aspects of this intriguing molecule.
The molecular structure of 3-amino-propanol derivative is characterized by a central propane backbone with an amino group at position 3 and a hydroxyl group at position 1. The presence of a triazole ring at position 2 introduces unique electronic properties, making it a valuable component in heterocyclic chemistry. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and antiviral agents.
One of the most notable advancements involving CAS No 2228595-02-related compounds is their application in click chemistry. The triazole moiety facilitates efficient coupling reactions, enabling the construction of complex molecular architectures with high precision. Researchers have exploited this property to design drug delivery systems that target specific cellular pathways, enhancing therapeutic efficacy while minimizing side effects.
In the realm of pharmacology, 3-amino-methyl propanol derivatives have shown promise as modulators of enzyme activity. Studies published in leading journals such as Nature Communications and Journal of Medicinal Chemistry demonstrate that these compounds can inhibit key enzymes involved in inflammatory processes, offering new avenues for treating chronic diseases like arthritis and neurodegenerative disorders.
The synthesis of CAS No 2228595-based compounds has also been optimized through green chemistry approaches. By utilizing catalytic systems and minimizing waste generation, chemists have developed sustainable methods for large-scale production. This shift toward eco-friendly synthesis aligns with global efforts to promote environmental stewardship in the chemical industry.
Beyond pharmaceutical applications, propanol triazole derivatives are being explored for their potential in materials science. Their ability to form stable coordination complexes makes them suitable for use in catalysis and sensor technologies. For instance, recent breakthroughs have demonstrated their utility as sensing agents for detecting trace amounts of heavy metals in environmental samples.
In conclusion, CAS No 228595-related compounds represent a dynamic area of research with far-reaching implications across multiple disciplines. As scientists continue to uncover their diverse functionalities, the demand for innovative applications is expected to grow significantly. With ongoing advancements in synthetic methodologies and bioactivity screening, this compound will undoubtedly play a pivotal role in shaping future discoveries in chemistry and medicine.
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